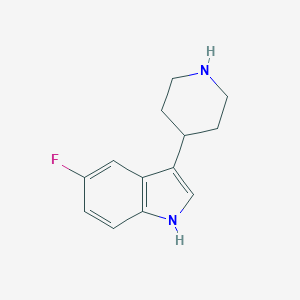

5-Fluoro-3-(piperidin-4-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-piperidin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFAITGIMWXQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472186 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149669-43-2 | |

| Record name | 5-Fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-3-(piperidin-4-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated heterocyclic compound belonging to the vast and versatile class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of a fluorine atom at the 5-position of the indole ring and a piperidin-4-yl moiety at the 3-position significantly influences the molecule's physicochemical properties, such as its lipophilicity and basicity, which in turn can modulate its biological profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on data-driven insights and experimental methodologies.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized below. These parameters are crucial for its handling, formulation, and interpretation of its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅FN₂ | |

| Molecular Weight | 218.27 g/mol | |

| CAS Number | 149669-43-2 | |

| Calculated XLogP3 | 2.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 218.121927 g/mol | |

| Monoisotopic Mass | 218.121927 g/mol | |

| Topological Polar Surface Area | 41.1 Ų | |

| Heavy Atom Count | 16 |

Hydrochloride Salt Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆ClFN₂ | |

| Molecular Weight | 254.73 g/mol | |

| CAS Number | 180411-57-8 |

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected NMR signals can be inferred from the analysis of structurally related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, with characteristic couplings influenced by the fluorine substituent. The protons on the piperidine ring will appear as a set of multiplets in the aliphatic region. The N-H proton of the indole and the piperidine will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the indole ring, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The aliphatic carbons of the piperidine ring will resonate in the upfield region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound.

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of 3-substituted indoles is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or a ketone. For the synthesis of this compound, the likely precursors are (4-fluorophenyl)hydrazine and N-Boc-4-piperidone. The synthesis would proceed in two main stages: the Fischer indole synthesis to form the Boc-protected intermediate, followed by the deprotection of the piperidine nitrogen.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylate (N-Boc protected intermediate)

-

To a stirred solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add N-Boc-4-piperidone (1.1 eq).

-

Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.

-

Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

Heat the mixture at an elevated temperature (typically 80-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution or triethylamine).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the final product by column chromatography or recrystallization to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the structural motifs present in the molecule suggest several potential areas of therapeutic interest. The broader class of 3-(piperidin-4-yl)indoles has been explored for various biological activities, and the introduction of a fluorine atom can significantly enhance potency and modulate pharmacokinetic properties.

Potential Therapeutic Areas:

-

Serotonin Receptor Modulation: The 3-(piperidin-4-yl)indole scaffold is a known pharmacophore for serotonin (5-HT) receptors. Fluorination of related indole derivatives has been shown to yield potent ligands for the 5-HT₁D receptor. It is plausible that this compound could exhibit affinity for various serotonin receptor subtypes, making it a candidate for investigation in central nervous system (CNS) disorders such as depression, anxiety, and migraine.

-

Antimicrobial Activity: Indole derivatives are known to possess a wide range of antimicrobial properties. The 5-fluoro substitution, in particular, has been associated with enhanced activity against various bacterial and fungal strains. Therefore, this compound warrants investigation as a potential antimicrobial agent.

-

Antimalarial Activity: A series of 3-(piperidin-4-yl)-1H-indoles has been identified as a novel chemotype with antimalarial activity against Plasmodium falciparum. This suggests that this compound could also possess anti-parasitic properties.

Postulated Signaling Pathway Involvement

Given the potential for serotonin receptor interaction, a likely signaling pathway to be modulated by this compound is the G-protein coupled receptor (GPCR) signaling cascade. For instance, if the compound acts as an agonist at a Gαi-coupled serotonin receptor, it would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and gene expression.

Caption: A hypothetical signaling pathway for a Gαi-coupled serotonin receptor.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery. Its structural features suggest a high potential for biological activity, particularly in the areas of CNS disorders, infectious diseases, and parasitic infections. While a comprehensive experimental characterization is still needed, this technical guide provides a solid foundation of its known chemical properties and a scientifically grounded projection of its synthesis and potential biological functions. Further research is warranted to fully elucidate the therapeutic potential of this promising molecule. Detailed experimental investigations into its synthesis, purification, and a broad panel of biological assays are crucial next steps to unlock its full value for the scientific and medical communities.

A Technical Guide to the Structure Elucidation of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical guide to the structural elucidation of 5-Fluoro-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The document outlines the integrated application of modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, to confirm its molecular structure. Detailed experimental protocols, tabulated spectroscopic data, and logical workflows visualized with Graphviz diagrams are presented to offer a comprehensive resource for researchers in drug discovery and chemical analysis.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substitution at various positions of the indole ring allows for the fine-tuning of pharmacological properties. The title compound, this compound, incorporates two key modifications: a fluorine atom at the 5-position and a piperidine ring at the 3-position. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] The 3-(piperidin-4-yl) motif is found in various pharmacologically active agents, suggesting its potential for interaction with biological targets.[3][4] Accurate structural confirmation is the foundational step in the development of any new chemical entity. This guide details the necessary analytical methodologies to unequivocally determine the structure of this compound.

Molecular Structure and Properties

The primary identification of this compound begins with its fundamental molecular properties.

Figure 1. Chemical structure of this compound.

Spectroscopic Data & Analysis

The elucidation of the molecular structure relies on the combined interpretation of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The following sections present predicted and literature-derived data typical for this structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which confirms the elemental composition. For this compound (C₁₃H₁₅FN₂), the expected ionized species is the protonated molecule [M+H]⁺.

| Parameter | Value | Interpretation |

| Ionization Mode | Electrospray (ESI+) | Suitable for polar, nitrogen-containing compounds. |

| Calculated m/z [M+H]⁺ | 219.1292 | C₁₃H₁₆FN₂⁺ |

| Observed m/z | ~219.1292 | Confirms the molecular formula C₁₃H₁₅FN₂. |

| Table 1. Summary of High-Resolution Mass Spectrometry Data. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on the absorption of infrared radiation.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretch | Indole N-H and Piperidine N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Piperidine) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | C-F Stretch | Aryl-Fluoride |

| 1200 - 1000 | C-N Stretch | C-N bonds in indole and piperidine |

| Table 2. Key Infrared Absorption Bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

3.3.1 ¹H NMR Spectroscopy

¹H NMR spectroscopy identifies the different types of protons and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.40 | dd | 1H | H-4 |

| ~7.25 | dd | 1H | H-7 |

| ~7.15 | s | 1H | H-2 |

| ~6.95 | ddd | 1H | H-6 |

| ~3.20 | d | 2H | Piperidine H-2e, H-6e |

| ~2.90 | m | 1H | Piperidine H-4a |

| ~2.80 | t | 2H | Piperidine H-2a, H-6a |

| ~2.10 | d | 2H | Piperidine H-3e, H-5e |

| ~1.85 | q | 2H | Piperidine H-3a, H-5a |

| ~1.70 | br s | 1H | Piperidine N-H |

| Table 3. Predicted ¹H NMR Data (in DMSO-d₆). | |||

| s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br = broad. |

3.3.2 ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~157.5 (d) | C-5 (¹JCF) |

| ~133.0 | C-7a |

| ~126.0 (d) | C-3a (³JCF) |

| ~124.0 | C-2 |

| ~115.0 | C-3 |

| ~112.0 (d) | C-7 (³JCF) |

| ~110.0 (d) | C-4 (²JCF) |

| ~104.0 (d) | C-6 (²JCF) |

| ~46.0 | Piperidine C-2, C-6 |

| ~35.0 | Piperidine C-4 |

| ~32.5 | Piperidine C-3, C-5 |

| Table 4. Predicted ¹³C NMR Data (in DMSO-d₆). | |

| Assignments are based on general indole and piperidine chemical shifts and expected C-F coupling constants. |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate data acquisition.

High-Resolution Mass Spectrometry (ESI-MS)

-

Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[6] Dilute this stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.[6] If necessary, add 0.1% formic acid to promote protonation.

-

Instrumentation : Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.[7]

-

Data Acquisition : Infuse the sample solution at a flow rate of 3-5 µL/min.[7][8] Acquire data in positive ion mode over a mass range of m/z 100-500.[7]

-

Parameters : Set the spray voltage to 3.5-4.5 kV and the capillary temperature to 275-325 °C.[7][8] Optimize sheath and auxiliary gas flow rates to ensure stable spray and efficient desolvation.[7]

Infrared (IR) Spectroscopy

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing : Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

-

Instrumentation : Record spectra on a 400 MHz (or higher) NMR spectrometer.[10]

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (~240 ppm) and a longer acquisition time are required.

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[11]

Visualization of Workflows and Pathways

Structure Elucidation Workflow

The logical process of combining spectroscopic data to arrive at the final structure is a critical aspect of elucidation. This workflow demonstrates how different pieces of evidence converge to confirm the molecular identity.

Caption: Logical workflow for structural elucidation.

Potential Biological Context: Serotonin Receptor Signaling

Indole derivatives, particularly those with a 3-(piperidin-4-yl) substituent, are frequently investigated as ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) receptors.[12][13][14] Aberrant serotonin signaling is implicated in numerous neurological disorders. The interaction of a ligand like this compound could modulate these pathways.

Caption: Potential interaction with a GPCR signaling pathway.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. HRMS confirms the elemental composition, IR identifies key functional groups, and a combination of 1D and 2D NMR techniques reveals the precise atomic connectivity and constitution of the carbon-hydrogen framework. The methodologies and data presented in this guide provide a robust framework for the unambiguous structural confirmation of this and similar heterocyclic compounds, a critical step in the pipeline of drug discovery and development.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 3-(Piperidin-4-ylmethyl)-1H-indole hydrochloride (EVT-13163488) [evitachem.com]

- 5. This compound | C13H15FN2 | CID 11769929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. 3.9. Electrospray Mass Spectrometry (ESI-MS) Analysis [bio-protocol.org]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rsc.org [rsc.org]

- 11. epfl.ch [epfl.ch]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. researchgate.net [researchgate.net]

- 14. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Fluoro-3-(piperidin-4-yl)-1H-indole (CAS 149669-43-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-3-(piperidin-4-yl)-1H-indole is a heterocyclic organic compound featuring a fluorinated indole scaffold linked to a piperidine ring. This molecule holds significant interest in medicinal chemistry due to the established pharmacological importance of both the indole and piperidine moieties. The indole core is a privileged structure found in numerous biologically active compounds, while the piperidine ring can significantly influence pharmacokinetic properties. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a promising candidate for drug discovery efforts.

This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthesis routes, and anticipated biological activities based on related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| CAS Number | 149669-43-2 | N/A |

| Molecular Formula | C₁₃H₁₅FN₂ | N/A |

| Molecular Weight | 218.27 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |

| LogP | Estimated to be in the range of 2.0-3.0 | N/A |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole core from an arylhydrazine and an aldehyde or ketone.

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

1-Boc-4-piperidone (or other N-protected 4-piperidone)

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add 1-Boc-4-piperidone (1.0 eq). Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Indolization: Once the hydrazone formation is complete, heat the reaction mixture to reflux for 8-12 hours. The cyclization to the indole ring should occur.

-

Work-up and Purification of Protected Intermediate: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane or ethyl acetate) and add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Final Work-up and Isolation: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound. Further purification may be achieved by recrystallization or a final column chromatography.

Potential Biological Activities and Signaling Pathways

Based on the activities of structurally similar compounds, this compound is predicted to have potential applications in several therapeutic areas.

Serotonin Receptor Modulation

The 3-(piperidin-4-yl)-1H-indole scaffold is a known pharmacophore for serotonin receptors, particularly the 5-HT₂ and 5-HT₆ subtypes. Fluorination can further enhance binding affinity and selectivity.

Caption: Potential Serotonin Receptor Modulation Pathway.

Experimental Protocol: Radioligand Binding Assay (General)

This protocol describes a general method to assess the binding affinity of the compound to serotonin receptors.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₂A)

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known ligand)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

-

Radioligand Addition: Add the radioligand to initiate the binding reaction.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Anticancer Activity

Fluorinated indole derivatives have shown promise as anticancer agents by targeting various pathways involved in cancer cell proliferation and survival.[1][2]

Caption: General Anticancer Mechanism of Action.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity

Indole derivatives are known to possess antimicrobial properties. The fluorine substitution may enhance this activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

This compound

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is not extensively documented, the analysis of related structures suggests potential activities as a serotonin receptor modulator, an anticancer agent, and an antimicrobial compound. The provided hypothetical experimental protocols offer a starting point for researchers to investigate the biological properties of this molecule. Further research is warranted to synthesize and characterize this compound and to fully elucidate its pharmacological profile and mechanism of action.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are based on general methodologies for similar compounds and have not been specifically validated for this compound. All laboratory work should be conducted by trained professionals in accordance with safety regulations.

References

- 1. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

For Immediate Release

This technical guide provides a comprehensive overview of the putative mechanism of action for the novel compound 5-Fluoro-3-(piperidin-4-yl)-1H-indole. While direct studies on this specific molecule are limited, this document synthesizes findings from structurally related indole derivatives to propose a likely biological profile. This guide is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents.

The indole scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of biologically active compounds.[1] The introduction of a fluorine atom and a piperidinyl group at specific positions on the indole ring, as seen in this compound, is anticipated to modulate its pharmacological properties, including metabolic stability and target engagement.[2]

Postulated Mechanism of Action: Serotonin Receptor Modulation

Based on extensive research into analogous compounds, the primary mechanism of action for this compound is likely centered on its interaction with serotonin (5-HT) receptors. Specifically, evidence from similar fluorinated indole derivatives points towards activity at the 5-HT1D and 5-HT2A receptor subtypes.[3][4]

Agonist Activity at the 5-HT1D Receptor

Structurally similar compounds, such as fluorinated 3-(3-(piperidin-1-yl)propyl)indoles, have been identified as selective ligands for the human 5-HT1D receptor, exhibiting agonist efficacy.[3][5] This interaction is significant as the 5-HT1D receptor is a well-established target for the treatment of migraines. Agonism at this receptor, a Gi/o-coupled protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade is believed to contribute to the alleviation of migraine headaches.

Antagonist Activity at the 5-HT2A Receptor

Research on 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles has demonstrated high-affinity antagonism at the human 5-HT2A receptor.[4] The 5-HT2A receptor, a Gq/11-coupled receptor, is implicated in a variety of central nervous system functions and is a key target for antipsychotic medications. Antagonism of this receptor blocks the phospholipase C (PLC) signaling pathway, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This modulation of serotonergic neurotransmission is a cornerstone of atypical antipsychotic drug action.

Broader Therapeutic Potential

Beyond serotonin receptor modulation, the 3-piperidin-4-yl-1H-indole scaffold has shown promise in other therapeutic areas. Studies have explored this chemical motif as a novel antimalarial chemotype, demonstrating activity against Plasmodium falciparum.[6] Furthermore, various indole derivatives have been investigated for their potential as anticancer agents and as ligands for sigma (σ) receptors, which are targets of interest for neurological disorders and cancer.[1][7]

Quantitative Data on Related Compounds

To provide a comparative context for the potential activity of this compound, the following table summarizes quantitative data for structurally analogous compounds.

| Compound Class | Target | Assay Type | Value | Reference |

| Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | 5-HT1D Receptor | Binding Affinity & Functional Agonism | High Affinity & Agonist Efficacy | [3][5] |

| 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole | h5-HT2A Receptor | Binding Affinity | 0.06 nM (Ki) | [4] |

| 3-piperidin-4-yl-1H-indole derivative (10d) | Plasmodium falciparum | Anti-parasitic Activity | ~3 µM (EC50) | [6] |

| Indole derivatives functionalized with dye A | σ2 Receptor | Binding Affinity | 5.07 nM (Ki) | [7] |

| Indole derivatives functionalized with dye A | σ1 Receptor | Binding Affinity | 296 nM (Ki) | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which could be adapted for the study of this compound.

Serotonin Receptor Binding Assays

Objective: To determine the binding affinity of the test compound for serotonin receptor subtypes (e.g., 5-HT1D, 5-HT2A).

Methodology:

-

Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype are prepared from cultured cell lines (e.g., CHO or HEK293 cells).

-

Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [3H]GR125743 for 5-HT1D or [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Agonism/Antagonism)

Objective: To determine the functional activity of the test compound at a specific serotonin receptor.

Methodology (for Gs- or Gi-coupled receptors):

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

cAMP Measurement: Cells are incubated with the test compound (for agonist testing) or with a known agonist in the presence of varying concentrations of the test compound (for antagonist testing).

-

Lysis and Detection: The cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., ELISA-based).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50/Kb (for antagonists).

Methodology (for Gq-coupled receptors):

-

Calcium Flux Assay: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing) is added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are plotted to determine the functional potency of the compound.

Visualizing the Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the postulated signaling pathways for this compound based on its structural similarity to known serotonin receptor modulators.

Caption: Postulated signaling pathway for 5-HT1D receptor agonism.

Caption: Postulated signaling pathway for 5-HT2A receptor antagonism.

Conclusion

While further direct experimental validation is required, the available evidence strongly suggests that this compound acts as a modulator of serotonin receptors, with potential agonist activity at 5-HT1D receptors and antagonist activity at 5-HT2A receptors. These characteristics position the compound as a promising candidate for the development of novel therapeutics for neurological and psychiatric disorders. The additional potential for antimalarial and anticancer activity warrants further investigation into its broader pharmacological profile. This technical guide serves as a foundational resource for researchers aiming to elucidate the precise mechanism of action and therapeutic utility of this novel indole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]

5-Fluoro-3-(piperidin-4-yl)-1H-indole: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-3-(piperidin-4-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. While direct literature on this specific molecule is limited, this document consolidates information on closely related analogs to infer its potential synthesis, biological activities, and mechanisms of action. The indole scaffold is a well-established pharmacophore, and the strategic incorporation of a fluorine atom and a piperidinyl moiety suggests a high potential for diverse pharmacological applications.

Synthesis and Chemical Properties

The synthesis of this compound can be approached through established methods for indole ring formation, followed by the introduction of the piperidinyl group, or vice versa. Key synthetic strategies for related indole derivatives include the Fischer, Bischler-Möhlau, and Larock indole syntheses.

A plausible synthetic route could involve the Fischer indole synthesis, a robust method for constructing the indole nucleus.

Experimental Protocol: Fischer Indole Synthesis (Hypothetical for a related compound)

Objective: To synthesize a 2-aryl-5-fluoroindole derivative as a precursor.

Materials:

-

4-Fluorophenylhydrazine hydrochloride

-

Substituted acetophenone

-

Ethanol

-

Glacial acetic acid

-

Polyphosphoric acid or a mixture of ortho-phosphoric acid and concentrated sulfuric acid

-

Ice

-

Dilute hydrochloric acid

Procedure:

-

Preparation of the Phenylhydrazone:

-

Dissolve the substituted acetophenone in ethanol and glacial acetic acid.

-

Add 4-fluorophenylhydrazine hydrochloride dropwise while stirring.

-

Heat the mixture gently (e.g., on a sand bath) for approximately 10-15 minutes.

-

Cool the reaction mixture in an ice bath to facilitate the precipitation of the phenylhydrazone.

-

Collect the precipitate by filtration, wash with dilute hydrochloric acid and then with cold ethanol.

-

Air dry the product. Recrystallization from ethanol can be performed for further purification.

-

-

Cyclization to the Indole:

-

Place the dried phenylhydrazone in a beaker with a suitable acidic catalyst (e.g., polyphosphoric acid).

-

Heat the mixture to 100-120°C for 20-30 minutes with constant stirring.

-

Carefully pour the hot reaction mixture into cold water.

-

The crude indole derivative will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by column chromatography.

-

The introduction of the 3-(piperidin-4-yl) moiety could then be achieved through various methods, such as a Friedel-Crafts type reaction with a suitable piperidine precursor.

Potential Biological Activities and Structure-Activity Relationships (SAR)

Based on the biological profiles of structurally similar compounds, this compound is anticipated to exhibit a range of pharmacological activities.

Antimicrobial and Antiviral Activity

The 5-fluoro substitution on the indole ring is often associated with enhanced antimicrobial properties. Studies on other 5-fluoroindole derivatives have demonstrated significant activity against various pathogens. For instance, some 5-fluoroindole-thiosemicarbazide derivatives have shown notable antiviral activity against Coxsackie B4 virus. The piperidine moiety can also contribute to antimicrobial effects by influencing the compound's solubility and interaction with microbial cell membranes.

Anticancer Activity

Indole derivatives are a well-known class of anticancer agents. The 5-fluoro substitution can enhance the metabolic stability and cell permeability of the molecule, potentially leading to improved antitumor efficacy. Research on 5-fluoro-2-oxindole derivatives has identified compounds with potent α-glucosidase inhibitory activity, a target relevant in some cancer types. The 3-piperidinyl group can be modified to tune the compound's selectivity for different cancer-related targets.

Neurological and Receptor Binding Activity

The 3-(piperidin-4-yl)-1H-indole scaffold is a known pharmacophore for various central nervous system (CNS) targets. The piperidine nitrogen can act as a key interaction point with receptors. While direct data is unavailable, it is plausible that this compound could interact with serotonin (5-HT) receptors or other CNS targets, a property seen in many indole-based compounds.

The following table summarizes the biological activities of some related indole derivatives, providing insights into the potential of the title compound.

| Compound Class | Biological Activity | Key Findings |

| 5-Fluoroindole Derivatives | Antimicrobial, Antiviral | 5-fluoro substitution often enhances potency compared to other positional isomers.[1] |

| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase Inhibition | Certain derivatives show significantly higher inhibitory activity than acarbose.[2] |

| 3-(Piperidin-4-yl)-1H-indole Derivatives | Antimalarial | The scaffold shows promise, though modifications to the piperidinyl nitrogen can be sensitive.[3] |

| Isatin (Indole-2,3-dione) Derivatives | Broad-spectrum antiviral | Hybrids with other pharmacophores have shown potent activity against HIV and SARS-CoV-2. |

Signaling Pathways and Mechanisms of Action

Given the diverse potential biological activities, this compound could modulate various signaling pathways. The following diagrams illustrate hypothetical workflows and pathways based on the activities of related compounds.

References

The Pharmacological Profile of 5-Fluoro-3-(piperidin-4-yl)-1H-indole: A Technical Guide

Introduction

The 3-(piperidin-4-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of pharmacologically active agents. This structural motif is particularly recognized for its interaction with G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) receptors. The introduction of a fluorine atom at the 5-position of the indole ring is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and target binding affinity. This document aims to provide a detailed, albeit predictive, pharmacological profile of 5-Fluoro-3-(piperidin-4-yl)-1H-indole, drawing upon structure-activity relationship (SAR) data from closely related analogs.

Predicted Pharmacological Profile

Based on the pharmacology of analogous compounds, this compound is anticipated to exhibit affinity for serotonin receptors. The 3-(piperidin-4-yl)-1H-indole core is a known pharmacophore for 5-HT receptor ligands. The nature of the interaction (agonist, antagonist, or partial agonist) and the selectivity profile across different 5-HT receptor subtypes would be influenced by the substitution on the piperidine nitrogen and any further modifications to the indole ring.

The 5-fluoro substitution on the indole ring is expected to influence the compound's properties in several ways:

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life.

-

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution of the indole ring system, potentially enhancing interactions with the target receptor.

-

Lipophilicity: Fluorine substitution generally increases lipophilicity, which can affect cell permeability and oral bioavailability.

While primarily investigated for its potential as a central nervous system (CNS) agent, the 3-(piperidin-4-yl)-1H-indole scaffold has also been explored as a potential antimalarial chemotype.[1]

Quantitative Data for Related Indole Derivatives

To provide a quantitative context, the following table summarizes the binding affinities and functional activities of representative 3-(piperidin-4-yl)-1H-indole derivatives at various serotonin receptors. It is crucial to note that these data are for structurally similar compounds and should be interpreted as indicative rather than absolute values for this compound.

| Compound/Analog | Target | Assay Type | Value (nM) | Reference |

| N-Aryl-3-(piperidin-4-yl)indole | 5-HT6 | Radioligand Binding (Ki) | 11.6 - 246 | [2] |

| 2-Substituted N-piperidinyl indole | NOP | Radioligand Binding (Ki) | 0.23 - 0.34 | [3] |

| 2-Substituted N-piperidinyl indole | MOP | Radioligand Binding (Ki) | Subnanomolar | [3] |

| 3-Substituted N-piperidinyl indole | NOP | Functional Assay (EC50) | 97 | [3] |

Experimental Protocols

The characterization of a compound like this compound would typically involve a series of in vitro assays to determine its binding affinity, functional activity, and selectivity. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Serotonin Receptors

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).[4]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 5 mM MgSO4 for 5-HT1A).[4]

-

Non-specific binding (NSB) ligand (e.g., Serotonin for 5-HT1A, Mianserin for 5-HT2A).[4]

-

Test compound (this compound) at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or NSB ligand.

-

Incubate the plate at a specified temperature (e.g., 27°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[4]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gαi/s-Coupled Receptors

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, through Gαi-coupled (inhibitory) or Gαs-coupled (stimulatory) receptors.

Materials:

-

Cells expressing the GPCR of interest (e.g., CHO or HEK293 cells).

-

cAMP assay kit (e.g., GloSensor™ cAMP Assay).[5]

-

Test compound at various concentrations.

-

Forskolin (an adenylate cyclase activator, used for Gαi-coupled receptors).

-

Luminometer.

Procedure:

-

Seed the cells in a 96- or 384-well plate and allow them to attach overnight.

-

Equilibrate the cells with the cAMP assay reagent (e.g., GloSensor™ cAMP Reagent) for a specified time.[6]

-

For Gαi-coupled receptors, pre-treat the cells with the test compound before stimulating with forskolin. For Gαs-coupled receptors, add the test compound directly.

-

Measure the luminescence using a luminometer. A decrease in signal upon forskolin stimulation indicates Gαi agonism, while an increase in signal indicates Gαs agonism.

-

Generate concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Calcium Mobilization Functional Assay for Gαq-Coupled Receptors

This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.[7]

Materials:

-

Cells expressing the Gαq-coupled GPCR of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[8]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound at various concentrations.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye for a specified period at 37°C.[7]

-

Wash the cells to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject the test compound and immediately begin kinetic reading of the fluorescence signal over time.[7]

-

An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Analyze the data to determine the EC50 for agonists or IC50 for antagonists.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The interaction of this compound with serotonin receptors would likely trigger specific intracellular signaling cascades. The diagrams below illustrate the canonical signaling pathways for Gαi-coupled (e.g., 5-HT1A) and Gαq-coupled (e.g., 5-HT2A) receptors.

Caption: Gαi-coupled receptor signaling pathway.

Caption: Gαq-coupled receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological characterization of a novel compound like this compound.

Caption: Drug discovery workflow.

Conclusion

While direct experimental data on this compound is currently lacking, a predictive pharmacological profile can be constructed based on the extensive research on the 3-(piperidin-4-yl)-1H-indole scaffold and the well-understood effects of fluorination in medicinal chemistry. The compound is likely to interact with serotonin receptors, and its specific activity and selectivity profile would need to be determined through the rigorous experimental protocols outlined in this guide. The provided workflows and pathway diagrams offer a foundational framework for the investigation and potential development of this and related compounds. Further research is warranted to fully elucidate the pharmacological properties of this compound and to explore its therapeutic potential.

References

- 1. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 5. GloSensor™ cAMP Assay Protocol [promega.jp]

- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific biological targets and therapeutic applications of 5-Fluoro-3-(piperidin-4-yl)-1H-indole is limited in publicly available scientific literature. This guide, therefore, presents a detailed analysis of potential therapeutic targets based on the well-established pharmacology of structurally related indole and piperidine-containing compounds. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. The incorporation of a piperidine moiety at the 3-position and a fluorine atom at the 5-position of the indole ring, as in this compound, suggests a strong potential for interaction with various central nervous system (CNS) receptors. Fluorination, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This whitepaper will explore the most probable therapeutic targets of this compound by examining the structure-activity relationships (SAR) of analogous molecules.

Predicted Therapeutic Targets and Rationale

Based on the pharmacology of structurally similar compounds, the primary potential therapeutic targets for this compound are predicted to be serotonin (5-HT) and dopamine (D) receptors . The 3-(piperidin-4-yl)-1H-indole core is a well-known pharmacophore for these receptor families.

1. Serotonin Receptors (5-HT Receptors)

The 3-(piperidin-4-yl)-1H-indole scaffold is a common feature in many potent serotonin receptor ligands. The specific subtype selectivity is often determined by substitutions on both the indole and piperidine rings.

-

5-HT2A Receptor: Numerous 2-phenyl-3-(piperidin-4-yl)indole derivatives have been developed as high-affinity 5-HT2A receptor antagonists. The addition of a fluorine atom to the piperidine ring in some of these analogs has been shown to improve oral bioavailability. For instance, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole is a potent 5-HT2A antagonist with an affinity of 0.06 nM.[1] While our compound of interest lacks the 2-phenyl substitution, the core scaffold suggests a potential for 5-HT2A antagonism.

-

5-HT1D Receptor: Studies on 3-(3-(piperidin-1-yl)propyl)indoles have identified selective human 5-HT1D receptor ligands.[2][3] The incorporation of fluorine into these molecules was found to beneficially influence their pharmacokinetic profiles.[2][3] This suggests that this compound may also exhibit affinity for the 5-HT1D receptor.

2. Dopamine Receptors (D Receptors)

The piperidine and indole moieties are also present in various dopamine receptor ligands.

-

Dopamine D2, D3, and D4 Receptors: N-(3-fluoro-4-(4-(aryl)piperazin-1-yl)-butyl)-aryl carboxamides have been identified as selective dopamine D3 receptor ligands. While the linker and substitution patterns differ from our compound of interest, this highlights the compatibility of fluorinated piperidine-containing structures with the dopamine receptor binding pockets.

Potential Therapeutic Indications

Based on the predicted targets, this compound could be investigated for a range of therapeutic applications, primarily in the field of neuroscience.

-

Antipsychotics: Dual antagonism of 5-HT2A and D2 receptors is a hallmark of atypical antipsychotic drugs used in the treatment of schizophrenia.

-

Antidepressants and Anxiolytics: Modulation of various serotonin receptor subtypes is a key mechanism of action for many antidepressant and anxiolytic medications.

-

Migraine Treatment: 5-HT1D receptor agonists are an established class of drugs for the acute treatment of migraine.

Experimental Protocols for Target Validation

To validate the predicted therapeutic targets of this compound, a systematic experimental approach is required.

1. In Vitro Receptor Binding Assays

The initial step involves determining the binding affinity of the compound for a panel of CNS receptors, with a focus on serotonin and dopamine receptor subtypes.

-

Methodology: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor. This involves incubating the compound at various concentrations with cell membranes expressing the receptor of interest and a radiolabeled ligand with known high affinity for that receptor. The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.

Table 1: Hypothetical Quantitative Data for this compound (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

| Receptor Subtype | Ki (nM) |

| 5-HT1A | >1000 |

| 5-HT1D | 50 |

| 5-HT2A | 15 |

| 5-HT2C | 250 |

| D1 | >1000 |

| D2 | 80 |

| D3 | 120 |

| D4 | >1000 |

2. Functional Assays

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

-

Methodology:

-

For G-protein coupled receptors (GPCRs) like most 5-HT and D receptors: Assays measuring second messenger levels (e.g., cAMP for Gs or Gi coupled receptors; inositol phosphates or intracellular calcium for Gq coupled receptors) are commonly used.

-

Cell-based reporter gene assays can also be employed to measure receptor activation.

-

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathway for a Gq-Coupled Receptor (e.g., 5-HT2A Receptor)

Caption: Hypothetical antagonistic action on the 5-HT2A (Gq) signaling pathway.

Experimental Workflow for Target Identification and Validation

References

- 1. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for 5-fluoro-3-(piperidin-4-yl)-1H-indole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The piperidinyl moiety at the 3-position is a common feature in compounds targeting the central nervous system and in antimalarial agents.

Synthetic Routes

Two primary synthetic strategies are presented for the preparation of this compound. The first route is a direct approach starting from 5-fluoroindole, and the second is a classical Fischer indole synthesis.

Route 1: Synthesis from 5-Fluoroindole

This route involves the acid-catalyzed reaction of 5-fluoroindole with N-Boc-4-piperidinone, followed by reduction of the intermediate and deprotection of the piperidine nitrogen.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 4-(5-fluoro-1H-indol-3-yl)-3,6-dihydropyridine-1(2H)-carboxylate

-

To a stirred solution of 5-fluoroindole (1.0 eq) in a mixture of methanol and water (4:1) at room temperature, add N-Boc-4-piperidinone (1.2 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Step 2: Synthesis of tert-butyl 4-(5-fluoro-1H-indol-3-yl)piperidine-1-carboxylate

-

Dissolve the product from Step 1 (1.0 eq) in methanol.

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

-

Dissolve the product from Step 2 (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Route 2: Fischer Indole Synthesis

This classical approach involves the reaction of (4-fluorophenyl)hydrazine with a suitable piperidine-containing ketone, followed by an acid-catalyzed cyclization.

Experimental Protocol:

Step 1: Synthesis of the Phenylhydrazone

-

To a solution of (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add N-Boc-4-oxopiperidine (1.1 eq).

-

Add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 2-4 hours to form the corresponding phenylhydrazone.

-

The formation of the hydrazone can be monitored by TLC.

Step 2: Indolization

-

To the reaction mixture from Step 1, add a strong acid catalyst such as polyphosphoric acid or a mixture of sulfuric acid in ethanol.

-

Heat the mixture to 80-100 °C for 4-8 hours.

-

Monitor the cyclization reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product will be the N-Boc protected this compound.

Step 3: Deprotection

-

Follow the deprotection procedure as described in Step 3 of Route 1.

| Route | Starting Materials | Key Steps | Advantages | Disadvantages |

| 1 | 5-Fluoroindole, N-Boc-4-piperidinone | 1. Condensation2. Reduction3. Deprotection | Milder reaction conditions, avoids harsh acids in the initial step. | May require purification of intermediates. |

| 2 | (4-Fluorophenyl)hydrazine, N-Boc-4-oxopiperidine | 1. Hydrazone formation2. Fischer Indolization3. Deprotection | Well-established and robust method for indole synthesis. | Can result in regioisomeric byproducts, harsh acidic conditions. |

Visualization of Synthetic Routes and Potential Biological Pathways

Below are diagrams illustrating the synthetic workflows and a potential biological pathway where this compound may be active, based on the known activities of similar compounds.

Given the structural similarity of the target compound to known antimalarial agents, a potential mechanism of action could involve the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.

Additionally, many 3-(piperidin-4-yl)-1H-indole derivatives are known to interact with serotonin (5-HT) receptors. The following diagram illustrates a simplified 5-HT receptor signaling pathway.

Application Notes and Protocols: NMR Spectroscopy of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally verified ¹H and ¹³C NMR spectroscopy data for the specific compound 5-Fluoro-3-(piperidin-4-yl)-1H-indole is limited. The data presented in this document is a representative summary based on the analysis of structurally similar compounds, including 5-fluoroindole and 3-(piperidin-yl)-indole derivatives. These notes are intended to serve as a guide for spectral interpretation and experimental design.

Representative NMR Data Presentation

The chemical shifts for this compound are influenced by the electron-withdrawing fluorine atom on the indole ring and the saturated heterocyclic piperidine substituent.

Representative ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) in ppm for the protons of the target molecule. The values are predicted based on data from analogous structures. The exact chemical shifts and coupling constants can be solvent and concentration-dependent.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| H1 (Indole N-H) | 8.1 - 8.5 | broad singlet (br s) | Shift is highly dependent on solvent and concentration. |

| H2 (Indole C2-H) | ~7.3 | doublet (d) | Coupled to H1. |

| H4 (Indole C4-H) | 7.5 - 7.7 | doublet of doublets (dd) | Coupled to H6. |

| H6 (Indole C6-H) | 6.9 - 7.1 | doublet of doublets (dd) | Coupled to H4 and H7. |

| H7 (Indole C7-H) | 7.2 - 7.4 | doublet of doublets (dd) | Coupled to H6. |

| Piperidine N-H | 1.5 - 2.5 | broad singlet (br s) | Shift can vary; may exchange with D₂O. |

| Piperidine C4'-H | 2.9 - 3.2 | multiplet (m) | |

| Piperidine C2'/C6'-H (axial) | ~1.8 | multiplet (m) | |

| Piperidine C2'/C6'-H (equatorial) | ~3.1 | multiplet (m) | |

| Piperidine C3'/C5'-H (axial) | ~1.7 | multiplet (m) | |

| Piperidine C3'/C5'-H (equatorial) | ~2.1 | multiplet (m) |

Representative ¹³C NMR Spectral Data

The table below outlines the predicted ¹³C NMR chemical shifts. Proton-decoupled spectra are assumed. The fluorine substitution will result in C-F coupling, observable for C5 and adjacent carbons.

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C2 | ~123 | |

| C3 | ~115 | |

| C3a | ~127 | |

| C4 | ~110 (d, JCF ≈ 25 Hz) | |

| C5 | ~158 (d, JCF ≈ 235 Hz) | Large C-F coupling constant. |

| C6 | ~112 (d, JCF ≈ 25 Hz) | |

| C7 | ~105 (d, JCF ≈ 5 Hz) | |

| C7a | ~132 | |

| C2'/C6' (Piperidine) | ~46 | |

| C3'/C5' (Piperidine) | ~32 | |

| C4' (Piperidine) | ~35 |

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of heterocyclic compounds like this compound.

Protocol 1: Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for indole derivatives to ensure the exchangeable N-H protons are clearly visible.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ¹H NMR Data Acquisition (500 MHz Spectrometer)

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent and allow the sample temperature to equilibrate (e.g., 298 K).

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AQ): At least 2.5 seconds.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.

-

Number of Scans (NS): 8 to 16 scans, depending on sample concentration.

-

Receiver Gain (RG): Optimize automatically.

-

-

Data Processing:

-

Apply a Fourier transform with zero-filling and an exponential window function (line broadening of ~0.3 Hz).

-

Perform phase correction and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS (0.00 ppm).

-

Protocol 3: ¹³C NMR Data Acquisition (125 MHz Spectrometer)

-

Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 to 4096 scans, as ¹³C has low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).

-

Perform phase and baseline correction.

-

Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

-

Visualized Workflows

General NMR Analysis Workflow

The following diagram illustrates the standard workflow for structural characterization of a novel compound using NMR spectroscopy.

Caption: A logical workflow for NMR analysis, from sample preparation to final structure elucidation.

NMR Spectroscopy in the Drug Discovery Pipeline

This diagram shows the integral role of NMR spectroscopy in the broader context of drug discovery and development, an area relevant to the target audience.

Caption: The role of NMR spectroscopy at different stages of the modern drug discovery process.

Application Notes and Protocols for HPLC Analysis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of 5-Fluoro-3-(piperidin-4-yl)-1H-indole using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the analysis of indole derivatives and are intended to serve as a starting point for method development and validation.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to the diverse biological activities associated with the indole scaffold. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy.[1][2] The 3-piperidin-4-yl-1H-indole scaffold itself has been explored as a novel chemotype for conditions like malaria.[3][4] Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of this compound during drug discovery and development.

Reverse-phase HPLC (RP-HPLC) is a widely used and robust technique for the analysis of indole derivatives due to its ability to separate compounds based on their hydrophobicity.[5] This document details a recommended RP-HPLC method for the analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

HPLC-grade water (H₂O)

-

Trifluoroacetic acid (TFA), HPLC grade

-

Phosphate buffer components (e.g., potassium dihydrogen phosphate), analytical grade

-

0.22 µm or 0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-